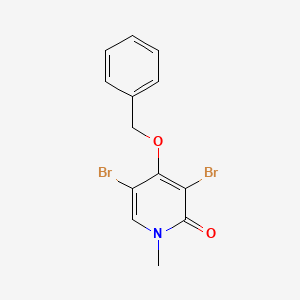![molecular formula C5H14NO4P B15171004 {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid CAS No. 883905-53-1](/img/structure/B15171004.png)
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid is a chemical compound with the molecular formula C5H14NO4P and a molecular weight of 183.14 g/mol . This compound is characterized by the presence of a phosphonic acid group, an amino group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid typically involves the reaction of 1-hydroxy-2-methylpropan-2-amine with phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the phosphonic acid group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, amides, and substituted phosphonic acids, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2-methylpropan-2-aminium chloride: This compound shares a similar structure but differs in its chloride ion presence, affecting its solubility and reactivity.
2-Amino-2-methylpropan-1-ol hydrochloride: Another structurally related compound, used in biochemical research for its unique properties.
Uniqueness
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility in various chemical and biological applications. Its ability to participate in multiple types of reactions and its potential for therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
883905-53-1 |
|---|---|
Formule moléculaire |
C5H14NO4P |
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
[(1-hydroxy-2-methylpropan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H14NO4P/c1-5(2,3-7)6-4-11(8,9)10/h6-7H,3-4H2,1-2H3,(H2,8,9,10) |
Clé InChI |
SCJULSTUOFQUED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)
![6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15170939.png)
![2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15170946.png)








